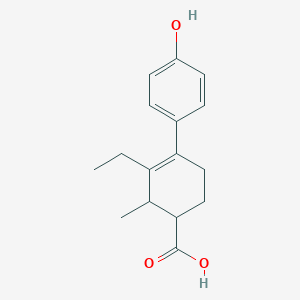
2,5-Dicyclopropylhex-3-yne-2,5-diol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2,5-Dicyclopropylhex-3-yne-2,5-diol is an organic compound with the molecular formula C12H16O2 It is characterized by the presence of two cyclopropyl groups attached to a hex-3-yne backbone, with hydroxyl groups at the 2 and 5 positions
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2,5-Dicyclopropylhex-3-yne-2,5-diol typically involves the following steps:
Alkyne Formation: The formation of the hex-3-yne backbone can be accomplished through coupling reactions, such as the Sonogashira coupling, using appropriate alkynyl halides and palladium catalysts.
Hydroxylation: The hydroxyl groups at the 2 and 5 positions can be introduced through selective oxidation reactions using reagents like osmium tetroxide or potassium permanganate.
Industrial Production Methods
Industrial production of this compound may involve large-scale cyclopropanation and coupling reactions, followed by purification steps such as distillation or chromatography to obtain the desired product with high purity.
Análisis De Reacciones Químicas
Types of Reactions
2,5-Dicyclopropylhex-3-yne-2,5-diol can undergo various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form ketones or carboxylic acids using oxidizing agents like chromium trioxide or potassium dichromate.
Reduction: The alkyne moiety can be reduced to alkenes or alkanes using hydrogenation reactions with catalysts such as palladium on carbon.
Substitution: The hydroxyl groups can participate in substitution reactions to form ethers or esters using reagents like alkyl halides or acyl chlorides.
Common Reagents and Conditions
Oxidation: Chromium trioxide, potassium dichromate, osmium tetroxide.
Reduction: Hydrogen gas, palladium on carbon, lithium aluminum hydride.
Substitution: Alkyl halides, acyl chlorides, sodium hydride.
Major Products Formed
Oxidation: Ketones, carboxylic acids.
Reduction: Alkenes, alkanes.
Substitution: Ethers, esters.
Aplicaciones Científicas De Investigación
2,5-Dicyclopropylhex-3-yne-2,5-diol has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis for the preparation of complex molecules.
Biology: The compound can be used in studies involving enzyme inhibition and protein-ligand interactions.
Industry: Utilized in the synthesis of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of 2,5-Dicyclopropylhex-3-yne-2,5-diol involves its interaction with molecular targets such as enzymes and receptors. The cyclopropyl groups and hydroxyl functionalities contribute to its binding affinity and specificity. The compound may inhibit enzyme activity by binding to the active site or allosteric sites, thereby modulating biochemical pathways.
Comparación Con Compuestos Similares
Similar Compounds
3-Hexyne-2,5-diol: Similar backbone but lacks cyclopropyl groups.
2,5-Dimethyl-3-hexyne-2,5-diol: Contains methyl groups instead of cyclopropyl groups.
2-Butyne-1,4-diol: Shorter alkyne backbone with hydroxyl groups at different positions.
Uniqueness
2,5-Dicyclopropylhex-3-yne-2,5-diol is unique due to the presence of cyclopropyl groups, which impart distinct steric and electronic properties. These features can enhance its reactivity and binding interactions compared to similar compounds.
Propiedades
Número CAS |
24297-13-0 |
|---|---|
Fórmula molecular |
C12H18O2 |
Peso molecular |
194.27 g/mol |
Nombre IUPAC |
2,5-dicyclopropylhex-3-yne-2,5-diol |
InChI |
InChI=1S/C12H18O2/c1-11(13,9-3-4-9)7-8-12(2,14)10-5-6-10/h9-10,13-14H,3-6H2,1-2H3 |
Clave InChI |
SITNYJAYXKCBFH-UHFFFAOYSA-N |
SMILES canónico |
CC(C#CC(C)(C1CC1)O)(C2CC2)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


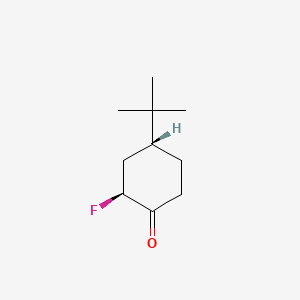
![8-Azatricyclo[4.3.0.02,5]non-3-ene-7,9-dione](/img/structure/B14699196.png)
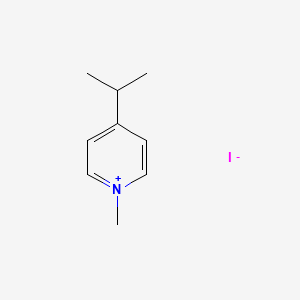
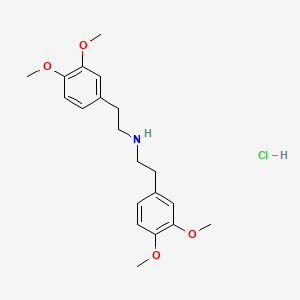
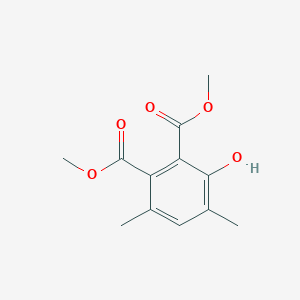

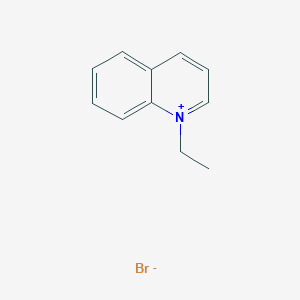



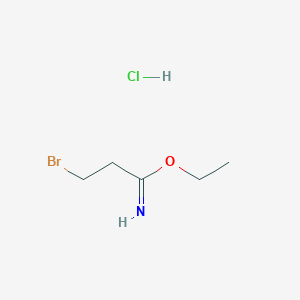
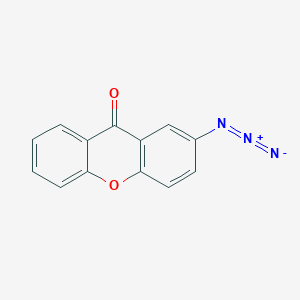
![Dimethyl 3-(phenylsulfonyl)-3-azatricyclo[3.2.1.02,4]octane-6,7-dicarboxylate](/img/structure/B14699258.png)
